Hmetd

Description

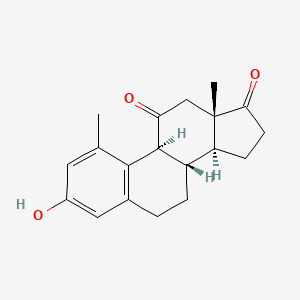

Structure

3D Structure

Properties

CAS No. |

55675-00-8 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(8S,9S,13S,14S)-3-hydroxy-1,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-dione |

InChI |

InChI=1S/C19H22O3/c1-10-7-12(20)8-11-3-4-13-14-5-6-16(22)19(14,2)9-15(21)18(13)17(10)11/h7-8,13-14,18,20H,3-6,9H2,1-2H3/t13-,14-,18+,19-/m0/s1 |

InChI Key |

XDIANMSKTYRYAF-QAMTZSDWSA-N |

SMILES |

CC1=CC(=CC2=C1C3C(CC2)C4CCC(=O)C4(CC3=O)C)O |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@@H]3[C@@H](CC2)[C@@H]4CCC(=O)[C@]4(CC3=O)C)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3C(CC2)C4CCC(=O)C4(CC3=O)C)O |

Synonyms |

3-hydroxy-1-methyl-1,3,5(10)-estratriene-11,17-dione HMETD |

Origin of Product |

United States |

Foundational & Exploratory

Hexamethylene Triperoxide Diamine (HMTD): A Technical Overview

An In-depth Guide for Researchers and Scientists

Disclaimer: Hexamethylene triperoxide diamine (HMTD) is a highly sensitive and dangerous primary explosive. It has no commercial, industrial, or therapeutic applications.[1][2] The information provided herein is for academic and research purposes only. The synthesis and handling of HMTD should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Hexamethylene triperoxide diamine (HMTD), first synthesized in 1885 by L. Legler, is a heterocyclic organic peroxide and a potent primary explosive.[2][3][4] Its structure is a cage-like molecule characterized by high ring strain, which contributes to its instability.[5] While historically considered for use in blasting caps due to its high initiating power and inexpensive production, its extreme sensitivity to heat, shock, friction, and static electricity, as well as its poor chemical stability, has prevented its use in any legitimate military or commercial applications.[2][4][6]

HMTD is of significant interest to the forensic and security communities due to its use in improvised explosive devices (IEDs).[7] For researchers in toxicology and drug development, understanding the metabolism and biological effects of such reactive compounds can provide insights into the broader class of organic peroxides, although HMTD itself is not a therapeutic agent. This document provides a technical summary of HMTD's synthesis, properties, decomposition, analysis, and known biological interactions.

Synthesis and Chemical Structure

HMTD is synthesized via the acid-catalyzed reaction of hexamine (hexamethylenetetramine) with hydrogen peroxide.[4][5] The most common catalyst is citric acid, which provides superior yields compared to other acids like sulfuric or acetic acid.[4][5] The reaction proceeds through the dissociation of hexamine, followed by the oxidation and cyclization process.[5][8]

The molecular structure of HMTD is a unique cage-like conformation, 3,4,8,9,12,13-Hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane. X-ray diffraction studies have confirmed that the bridgehead nitrogen atoms possess an unusual trigonal planar geometry rather than a pyramidal one, contributing to the molecule's inherent strain and sensitivity.[5]

Physicochemical and Explosive Properties

HMTD is a white crystalline solid that is insoluble in water and most common organic solvents.[3][6] It is highly sensitive to external stimuli. Its sensitivity is further increased by exposure to UV light or contact with metals.[3] When pure and free of acids or bases, it is chemically more stable than acetone peroxide and does not sublime as readily.[3]

Table 1: Physicochemical and Explosive Properties of HMTD

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₆H₁₂N₂O₆ | [3] |

| Molar Mass | 208.17 g/mol | [3][4] |

| Appearance | White crystalline solid | [4][6] |

| Density | 0.88 g/cm³ (loose powder) to 1.57 g/cm³ (crystal) | [3][4] |

| Decomposition Temp. | Starts at 75 °C | [3][4] |

| Spontaneous Ignition | 133 °C | [4] |

| Solubility | Insoluble in water, acetone, chloroform, diethyl ether. Slightly soluble in THF, ethanol. | [3][6] |

| Vapor Pressure | Very low | [9][10] |

| Detonation Velocity | 4,511 - 7,777 m/s (density dependent) | [3][4] |

| Energy of Explosion | ~5612 kJ/kg | [4] |

| Sensitivity | High sensitivity to shock, friction, heat, and static electricity. |[1][4] |

Decomposition Pathways

HMTD is thermally unstable and begins to decompose even at ambient temperatures, a process accelerated by humidity, acids, and bases.[5][10][11] The decomposition process is complex and can follow different pathways depending on the conditions.

-

Low Temperature (<150 °C): The decomposition is a first-order reaction, producing approximately 2 moles of gas per mole of HMTD. The primary gaseous product is carbon dioxide (CO₂), along with trimethylamine and ammonia.[6][10] The presence of trimethylamine gives decomposing HMTD a characteristic "fishy" odor.[1][10]

-

High Temperature (>150 °C): The decomposition becomes nearly instantaneous. The main carbonaceous product shifts from CO₂ to carbon monoxide (CO), and gas production more than doubles.[6][10]

-

Vapor Phase: The headspace above solid HMTD contains a mixture of volatile decomposition products. These include formic acid, formaldehyde, formamide, dimethylformamide (DMF), and trimethylamine (TMA).[9] The composition of this vapor signature changes with the age of the sample, synthesis method, and storage conditions.[9]

Analytical Methodologies

Due to its thermal lability and low vapor pressure, the direct detection of HMTD can be challenging.[7][9] Analysis often relies on detecting the intact molecule under controlled conditions or identifying its more volatile decomposition products.

-

Mass Spectrometry (MS):

-

GC/MS: Gas Chromatography-Mass Spectrometry is used to detect volatile decomposition products.[12] Direct analysis of HMTD requires a low injector temperature (e.g., 150°C) to prevent on-column decomposition.[7] Headspace analysis using Solid Phase Microextraction (SPME) coupled with GC/MS is effective for analyzing the vapor signature.[7]

-

LC/MS: Liquid Chromatography-Mass Spectrometry with atmospheric pressure chemical ionization (APCI) can be used for identifying HMTD in solution.[5][7]

-

DART-MS: Direct Analysis in Real Time Mass Spectrometry can detect intact HMTD with little to no sample preparation and minimal heating.[13]

-

OACI-TOF-MS: Open-Air Chemical Ionization Time-of-Flight Mass Spectrometry has been shown to detect the molecular ion (m/z 209 [M+H]⁺) even at high temperatures.[11][12]

-

-

Spectroscopy:

-

Raman Spectroscopy: This technique is well-suited for HMTD detection, providing a distinct peak around 876 cm⁻¹ corresponding to the O-O stretching mode.[14][15]

-

Infrared (IR) Spectroscopy: IR can also identify HMTD, with characteristic peaks in the fingerprint region corresponding to C-O and CH₂ modes.[14]

-

-

Other Techniques:

Toxicology and Metabolism

While not a pharmaceutical agent, understanding the biological fate of HMTD is relevant for assessing exposure risks for law enforcement and forensic personnel. Studies on its metabolism and toxicity are limited.

-

Metabolism: In vitro studies using canine and human liver microsomes have shown that HMTD is rapidly metabolized.[18] Two potential metabolites have been identified: tetramethylene diperoxide diamine alcohol aldehyde (TMDDAA) and tetramethylene peroxide diamine dialcohol dialdehyde (TMPDDD).[18][19]

-

Blood Stability: HMTD degrades rapidly in both canine and human blood.[18][19]

-

Toxicity: Studies using canine and human hepatocytes indicated minimal cell death upon exposure to HMTD, suggesting low direct cytotoxicity in these models.[18][20] However, given its reactive peroxide nature, the potential for oxidative stress and other cellular damage warrants further investigation.

Experimental Protocols

The following are summarized experimental protocols based on published literature. Extreme caution is advised.

-

Reagents: Hexamine, hydrogen peroxide (30-50% w/w), anhydrous citric acid, distilled water, methanol.

-

Equipment: Beaker, magnetic stirrer, ice bath, vacuum filtration apparatus (non-metal), filter paper.

-

Procedure:

-

Dissolve hexamine (e.g., 14 g) in hydrogen peroxide (e.g., 45 mL, 30%) in a beaker placed in an ice bath, maintaining the temperature at or below 10 °C.

-

Slowly add finely powdered citric acid (e.g., 21 g) to the stirring solution over an extended period, ensuring the temperature remains low.[3]

-

Continue stirring in the ice bath for several hours (e.g., 3-4 hours) after the addition is complete.[3][5]

-

Allow the mixture to warm to room temperature and let it stand for several more hours, during which a white crystalline precipitate of HMTD will form.[3][5]

-

Collect the precipitate by vacuum filtration. Use only non-metal equipment.

-

Wash the crude product thoroughly with excess distilled water to remove residual acid, followed by a wash with cold methanol to aid drying.[3][5]

-

Air-dry the product in a safe, remote location, spread thinly on filter paper. Do not use heat to dry the product. The final product must be stored cold and free of acid to minimize decomposition.[5]

-

-

Objective: To analyze the volatile decomposition products in the headspace of a solid HMTD sample.

-

Equipment: GC/MS system, headspace vials, SPME fiber assembly (e.g., PDMS/DVB).

-

Procedure:

-

Place a small, known amount of solid HMTD into a headspace vial.

-

Seal the vial and allow it to equilibrate at a controlled temperature (e.g., ambient temperature, 22°C) for a set time (e.g., 10-60 minutes).

-

Expose the SPME fiber to the vial's headspace for a defined period to adsorb the volatile organic compounds (VOCs).

-

Retract the fiber and immediately introduce it into the heated injector port of the GC/MS.

-

Desorb the analytes from the fiber onto the GC column. A typical injector temperature is 150°C to prevent thermal degradation of any intact HMTD that may be present.[7]

-

Run a suitable GC temperature program to separate the compounds (e.g., hold at 80°C, ramp at 10°C/min to 150°C, then ramp at 18°C/min to 250°C).[7]

-

Acquire mass spectra and identify compounds by comparing them to spectral libraries. Common analytes include trimethylamine, dimethylformamide, formaldehyde, and formic acid.[9]

-

References

- 1. dni.gov [dni.gov]

- 2. HMTD, What is HMTD? About its Science, Chemistry and Structure [3dchem.com]

- 3. Hexamethylene triperoxide diamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Hexamethylene triperoxide diamine - Wikipedia [en.wikipedia.org]

- 5. scholars.huji.ac.il [scholars.huji.ac.il]

- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. "Synthesis and Degradation of Hexamethylene Triperoxide Diamine (HMTD)" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry analysis of hexamethylene triperoxide diamine by its decomposition products [spiedigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Detection of the Peroxide Explosives TATP and HMTD | JEOL Resources [jeolusa.com]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. Spect homepage [sas.upenn.edu]

- 16. Detection of Triacetone Triperoxide (TATP) and Hexamethylene Triperoxide Diamine (HMTD) from the Gas Phase with Differential Ion Mobility Spectrometry (DMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2008054491A2 - Detection of hexamethylene triperoxide diamine by nitrogen-14 magnetic resonance - Google Patents [patents.google.com]

- 18. In vitro metabolism of HMTD and blood stability and toxicity of peroxide explosives (TATP and HMTD) in canines and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

Thermal decomposition pathways of HMTD

An In-depth Technical Guide on the Thermal Decomposition Pathways of Hexamethylene Triperoxide Diamine (HMTD)

Introduction

Hexamethylene triperoxide diamine (HMTD), a primary explosive, is known for its high sensitivity to friction, impact, and heat.[1] Its unique cage-like structure, with two bridgehead nitrogen atoms and three peroxide linkages, results in significant ring strain, which is a major contributor to its instability.[1][2] Understanding the thermal decomposition pathways of HMTD is critical for stability assessment, safe handling, and the development of effective detection methods. This guide provides a comprehensive overview of the current scientific understanding of HMTD's thermal decomposition, detailing the experimental methodologies used for its study, summarizing key quantitative data, and visualizing the proposed reaction pathways.

Thermal Decomposition Behavior

The thermal decomposition of HMTD is a complex process that is highly dependent on temperature. The reaction proceeds via different mechanisms and yields distinct product profiles at lower versus higher temperatures. Generally, the decomposition is first-order up to 150°C, but becomes nearly instantaneous at temperatures above this threshold.[2][3][4] The decomposition process is also significantly influenced by the presence of moisture and acidic impurities, such as citric acid used in its synthesis, which can markedly lower its thermal stability.[1][5]

Studies have indicated that HMTD primarily decomposes in the condensed phase, as the decomposition products are largely independent of the surrounding atmosphere (air vs. argon).[6] This is in contrast to other peroxide explosives like TATP, which decompose mainly in the gas phase.[6]

Quantitative Decomposition Data

The thermal decomposition of HMTD has been quantified through various analytical techniques, yielding important kinetic parameters and product distributions.

Table 1: Arrhenius Kinetic Parameters for HMTD Thermal Decomposition

| Method | Activation Energy (Ea) | Pre-exponential Factor (A) | Temperature Range | Reference |

| Isothermal Thermolysis (neat) | 107 kJ/mol | 4.21 x 10¹⁰ s⁻¹ | 100-150°C | [3] |

| Differential Scanning Calorimetry (DSC) | 165 kJ/mol | 1.5 x 10¹⁸ s⁻¹ | N/A | [3] |

| HMTD Loss Tracking | 120 kJ/mol | 5.58 x 10¹² s⁻¹ | Down to 60°C | [2] |

| Manometry | 107 kJ/mol | 4.21 x 10¹⁰ s⁻¹ | N/A | [1] |

Table 2: Major Decomposition Products of HMTD at Different Temperatures

| Temperature Range | Major Gaseous Products | Other Volatile Products | Reference |

| Ambient to ≤ 150°C | Carbon Dioxide (CO₂), Ammonia (NH₃) | Trimethylamine, Formic Acid, Formaldehyde, Dimethylformamide (DMF) | [2][3][4][6][7] |

| > 150°C | Carbon Monoxide (CO) | Hydrogen Cyanide (HCN), Methanol (from secondary reactions) | [2][3][4] |

Note: At higher temperatures under air, trimethylamine is not typically observed, likely due to its oxidation into secondary products like HCN and methanol.[2][3][4]

Proposed Decomposition Pathways

Both ionic and free-radical mechanisms have been proposed for the thermal decomposition of HMTD.[2][4] The high degree of internal strain in the molecule appears to favor a low-temperature ionic pathway involving the cleavage of a C-N bond, which is unusual for peroxide compounds that typically undergo O-O bond homolysis.[2][6]

Low-Temperature Ionic Pathway

At temperatures below 150°C, an ionic mechanism is believed to be dominant. This pathway is facilitated by the strained cage structure of HMTD. Isotopic labeling experiments have shown that hydrogen transfer during decomposition originates from the HMTD molecule itself.[1] The presence of water can further promote a proton-assisted decomposition reaction.[8]

Caption: Proposed low-temperature ionic decomposition pathway for HMTD.

High-Temperature Pathway

Above 150°C, the decomposition becomes much more rapid, and the product distribution shifts significantly, suggesting a change in the dominant mechanism, possibly involving free-radical pathways.[3] The primary carbonaceous product becomes carbon monoxide instead of carbon dioxide.[2][3]

Caption: Comparison of HMTD decomposition products at different temperatures.

Experimental Protocols

The study of HMTD's thermal decomposition relies on a combination of thermal analysis, chromatography, and spectroscopy.

Differential Scanning Calorimetry (DSC)

-

Objective: To evaluate thermal stability and calculate Arrhenius kinetic parameters.

-

Methodology:

-

Small samples of HMTD (0.1–0.4 mg) are hermetically sealed in capillary tubes.[3]

-

The tubes are placed in an aluminum cradle within the DSC instrument (e.g., a TA Instruments 2910 DSC) under a nitrogen flow.[3]

-

The samples are heated over a wide temperature range (e.g., 40–500°C) at various controlled heating rates (β).[3]

-

The exothermic peak temperature (T) is recorded for each heating rate.

-

Arrhenius parameters (Ea and A) are calculated using the ASTM differential heating rate method by plotting log₁₀(β) versus 1/T.[3]

-

Isothermal Thermolysis with Gas Chromatography (GC)

-

Objective: To determine decomposition kinetics and identify gaseous products at specific temperatures.

-

Methodology:

-

Small, weighed samples of HMTD (0.1–0.6 mg) are placed in glass tubes.[3]

-

The tubes are heated in an oven at a constant temperature for a specified time interval.[3]

-

After heating, the tube is broken inside a sealed system connected to a gas manometer to measure the total volume of gas produced. This is used to calculate the fraction of HMTD that has reacted.[3]

-

For product identification, the tube is broken in a system connected to a Gas Chromatograph/Mass Spectrometer (GC/MS).[3]

-

The decomposition gases are separated on a suitable column (e.g., PoraPLOT Q) and identified by their mass spectra.[3]

-

Permanent gases like CO and CO₂ are quantified using a GC with a thermal conductivity detector (GC/TCD).[3]

-

Headspace Analysis by SPME-GC/MS

-

Objective: To identify volatile decomposition products present in the vapor phase above solid HMTD at or near ambient temperatures.

-

Methodology:

-

A bulk sample of HMTD is placed in a sealed vial.

-

A Solid Phase Microextraction (SPME) fiber is exposed to the headspace above the sample for a set period to adsorb the volatile organic compounds (VOCs).[7]

-

The SPME fiber is then retracted and injected into the inlet of a GC/MS system.

-

The adsorbed compounds are thermally desorbed from the fiber onto the GC column, separated, and subsequently identified by the mass spectrometer.[7]

-

This method is particularly useful for detecting trace volatile markers of HMTD decomposition, such as formic acid, formaldehyde, and trimethylamine.[7]

-

Caption: General experimental workflow for studying HMTD thermal decomposition.

Conclusion

The thermal decomposition of Hexamethylene triperoxide diamine is a multifaceted process governed by temperature, with distinct ionic and potential free-radical pathways dominating at different thermal regimes. The inherent molecular strain of HMTD favors a low-temperature C-N bond cleavage, producing a signature of volatile compounds including carbon dioxide and trimethylamine. At temperatures exceeding 150°C, the mechanism shifts to a more energetic and rapid decomposition, yielding carbon monoxide as the principal carbonaceous product. A thorough understanding of these pathways, supported by robust analytical methodologies such as DSC and GC/MS, is paramount for enhancing the safety, handling, and detection of this sensitive energetic material.

References

- 1. scholars.huji.ac.il [scholars.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 4. researchgate.net [researchgate.net]

- 5. "Synthesis and Degradation of Hexamethylene Triperoxide Diamine (HMTD)" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Factors affecting the intramolecular decomposition of hexamethylene triperoxide diamine and implications for detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History, Synthesis, and Properties of Hexamethylenetriperoxidediamine (HMTD)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hexamethylenetriperoxidediamine (HMTD), a primary explosive. It details its historical discovery, synthesis protocols, physicochemical properties, and structural characteristics, intended for an audience with a strong scientific background.

History and Discovery

Hexamethylenetriperoxidediamine (HMTD) was first synthesized in 1885 by the German chemist Ludwig Legler.[1][2][3] His initial synthesis involved the reaction of formaldehyde and ammonium sulfate with hydrogen peroxide.[4] The correct cage-like molecular structure was later proposed in 1900 by Baeyer and Villiger.[4] A more common and efficient synthesis route, which is widely cited today, was developed by von Girsewald, who utilized hexamine (also known as hexamethylenetetramine), hydrogen peroxide, and citric acid as a catalyst.[4]

In the early 20th century, HMTD was considered for use as an initiating explosive in blasting caps for mining applications.[1] Its appeal lay in its high initiating power, which is greater than that of mercury fulminate, and its inexpensive production from readily available precursors.[1][5] However, its adoption was short-lived. HMTD was eventually superseded by more chemically and thermally stable compounds, such as dextrinated lead azide, due to its significant drawbacks.[1] Its poor stability, including sensitivity to shock, friction, heat, and reaction with common metals, made it unsuitable for long-term storage and safe military or commercial use.[1][3][6] Today, HMTD has no legitimate industrial or military applications but remains a compound of interest in forensic and counter-terrorism studies due to its use in improvised explosive devices.[3][5]

Chemical Synthesis

The synthesis of HMTD involves the acid-catalyzed reaction of hexamine with hydrogen peroxide. The reaction proceeds through the dissociation of hexamine, followed by a series of peroxide additions and ring formations.[7] Citric acid is the preferred catalyst as it provides the best yields, typically around 50%.[1][4]

Synthesis Pathway

The diagram below illustrates the overall transformation of reactants to the final HMTD product.

Caption: Acid-catalyzed synthesis of HMTD from hexamine and hydrogen peroxide.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of HMTD.[4][6]

Warning: HMTD is an extremely sensitive primary explosive. This protocol is for informational purposes only. Its synthesis should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures, including non-metal equipment and personal protective equipment.

Reagents and Equipment:

-

Hexamine (C₆H₁₂N₄)

-

30-50% Hydrogen Peroxide (H₂O₂) solution

-

Anhydrous Citric Acid (C₆H₈O₇)

-

Distilled water

-

Methanol

-

Glass beakers or flasks (non-metal)

-

Glass or plastic stirring rod

-

Ice bath

-

Vacuum filtration apparatus with non-metal components (e.g., Büchner funnel with filter paper)

Methodology:

-

Cooling: An appropriate amount of hydrogen peroxide solution is placed in a glass beaker and cooled in an ice bath to approximately 0 °C.

-

Dissolution: While stirring mechanically with a non-metal stirrer, hexamine is slowly added to the cooled hydrogen peroxide.

-

Catalysis: Powdered citric acid is added portion-wise to the mixture, ensuring the temperature remains low.

-

Reaction: The mixture is stirred continuously in the ice bath for several hours (e.g., 3 hours), then allowed to warm to room temperature and stand for an additional period (e.g., 2 hours) to allow for precipitation.[6] HMTD will precipitate out of the solution as a white solid.

-

Isolation: The white crystalline product is collected by vacuum filtration. No metal spatulas or fritted glass funnels should be used due to the high friction sensitivity of HMTD.[4]

-

Purification: The collected solid is thoroughly washed with excess distilled water to remove any residual acid catalyst, followed by a rinse with cold methanol to aid in drying.[4][6]

-

Drying: The product is air-dried carefully. It is crucial to avoid heat during drying. The final product is a white crystalline solid.

Experimental Workflow

The following diagram outlines the key steps in a typical laboratory synthesis and purification of HMTD.

Caption: Workflow for the laboratory synthesis and purification of HMTD.

Physicochemical and Explosive Properties

The properties of HMTD have been characterized by various methods. The quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of HMTD

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂N₂O₆ | [1] |

| Molar Mass | 208.17 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| IUPAC Name | 3,4,8,9,12,13-Hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | [1] |

| Density (crystal) | 1.57 - 1.597 g/cm³ | [1] |

| Melting Point | Decomposes at 75 °C | [1][2] |

| Spontaneous Ignition | 133 °C | [1] |

| Solubility | Insoluble in water, acetone, chloroform, diethyl ether. Soluble in THF. | [2] |

Table 2: Explosive Properties of HMTD

| Property | Value | Reference(s) |

| Type | Primary Explosive | [1] |

| Velocity of Detonation (VoD) | 4,511 - 7,777 m/s (value varies with density and calculation method) | [1][2] |

| Detonation Pressure (Pcj) | 218 kbar (calculated at 1.597 g/cm³) | [1] |

| Shock Sensitivity | High | [1][2] |

| Friction Sensitivity | Very High | [1] |

| Other Sensitivities | Sensitive to static electricity, heat, UV light, and contact with most metals. | [1][2][3] |

Structure and Stability

HMTD possesses a unique cage-like heterocyclic structure.[1] X-ray diffraction studies have revealed an unusual trigonal planar geometry around the two bridgehead nitrogen atoms, rather than the typical pyramidal structure.[4][6] This planarity contributes to significant ring strain, which is a key factor in the molecule's low thermal stability and high sensitivity.[4]

The stability of HMTD is a critical concern. While the pure, crystalline solid (free of acids, bases, and metal ions) is chemically stable and does not sublime rapidly like acetone peroxide (TATP), its sensitivity is a major hazard.[1][2] Several factors can significantly decrease its stability:

-

Impurities: Residual acid catalyst from synthesis can destabilize the compound. Proper washing and purification are essential.[7]

-

Contact with Metals: HMTD reacts with most common metals, which can lead to detonation.[1]

-

UV Light: Exposure to ultraviolet radiation increases its sensitivity.[1][2]

-

Physical Stimuli: The compound is highly sensitive to detonation from shock, friction, and static electricity discharges.[1][3] There are reports of detonation caused by simply screwing a lid on a container of HMTD.[1]

References

- 1. Hexamethylene triperoxide diamine - Wikipedia [en.wikipedia.org]

- 2. Hexamethylene triperoxide diamine - Sciencemadness Wiki [sciencemadness.org]

- 3. Hexamethylene triperoxide diamine - American Chemical Society [acs.org]

- 4. scholars.huji.ac.il [scholars.huji.ac.il]

- 5. dni.gov [dni.gov]

- 6. HMTD structure [library.sciencemadness.org]

- 7. "Synthesis and Degradation of Hexamethylene Triperoxide Diamine (HMTD)" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]

HMTD molecular modeling and computational chemistry

An In-depth Technical Guide to the Molecular Modeling and Computational Chemistry of Hexamethylene Triperoxide Diamine (HMTD)

For Researchers, Scientists, and Drug Development Professionals

Hexamethylene triperoxide diamine (HMTD), a powerful primary explosive, has garnered significant attention within the scientific community due to its unique molecular structure and high sensitivity.[1][2] This guide provides a comprehensive overview of the molecular modeling and computational chemistry of HMTD, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing fundamental pathways.

Molecular Structure and Properties

HMTD (C₆H₁₂N₂O₆) is a heterocyclic organic peroxide with a distinctive cage-like structure.[2] X-ray crystallography has revealed an unusual trigonal planar geometry around the two bridgehead nitrogen atoms, a significant deviation from the typical pyramidal structure of amines.[3][4] This strained configuration is believed to contribute to its inherent instability and high sensitivity to stimuli such as shock, friction, and heat.[1][3]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic nature of this unusual coordination and analyzing the energetics of the molecule.[5] Theoretical investigations have also explored the existence of different atropisomers, with D₃ and C₂ symmetry, arising from restricted rotation around the peroxide bonds.[6] While the D₃ conformer is the experimentally isolated form, a new polymorph, potentially a different conformer, has been synthesized.[7]

Key Molecular Geometry Data

The following table summarizes key geometric parameters of the HMTD molecule as determined by experimental and computational methods.

| Parameter | Experimental Value | Computationally Derived Value | Method/Reference |

| Bond Lengths (Å) | |||

| N-C | 1.421 (8) | - | X-ray Crystallography[5] |

| Bond Angles (°) | |||

| C-N-C | 120.0 | - | X-ray Crystallography[8] |

| Torsion Angles (°) | |||

| C-O-O-C | 130 | - | X-ray Crystallography[8] |

Spectroscopic Characteristics

Spectroscopic techniques are crucial for the identification and characterization of HMTD.

| Spectroscopic Data | Wavenumber (cm⁻¹) / m/z | Assignment/Fragment | Reference |

| Raman Spectroscopy | 773 | O-O stretch | [9] |

| 876 | Distinct peak | [10] | |

| Mass Spectrometry (EI-MS) | 208 | Molecular Ion [M]⁺ | [11] |

| Mass Spectrometry (OACI-TOF-MS) | 209.078 | Molecular Ion [M+H]⁺ | [12][13] |

| 179.069 | Loss of formaldehyde | [12][13] | |

| 145.060 | Loss of hydrogen peroxide | [12][13] |

Synthesis of HMTD

The synthesis of HMTD involves the acid-catalyzed reaction of hexamine with hydrogen peroxide.[3] While several methods exist, the use of citric acid as a catalyst is common.[3] A novel synthesis route employing formaldehyde, hydrogen peroxide, and ammonium hydroxide has also been reported, yielding a different crystalline form of HMTD.[7]

Standard Synthesis Protocol (Citric Acid Catalyst)

This protocol is based on literature procedures.[3][8] Warning: HMTD is a highly sensitive primary explosive and should only be handled by trained professionals in a controlled environment.

-

Preparation of Reactants: Dissolve 14 grams of hexamethylenetetramine in 45 grams of 30% hydrogen peroxide.

-

Cooling: Place the mixture in an ice bath and stir mechanically at 0°C.

-

Catalyst Addition: Slowly add 21 grams of powdered citric acid to the cooled and stirred mixture.

-

Reaction: Continue stirring the mixture for 3 hours at 0°C.

-

Warming: Allow the reaction mixture to warm to room temperature and let it stand for 2 hours.

-

Isolation and Purification: The white crystalline product precipitates out of the solution. Filter the product and wash it thoroughly with distilled water to remove any residual acid.[3] Subsequently, rinse with methanol to aid in drying.[3]

-

Drying: Air-dry the final product. For long-term storage, HMTD can be kept under water to minimize the risk of accidental detonation.[8]

Synthesis Pathway

The following diagram illustrates the general synthesis pathway of HMTD from hexamine and hydrogen peroxide.

References

- 1. HMTD, What is HMTD? About its Science, Chemistry and Structure [3dchem.com]

- 2. Hexamethylene triperoxide diamine - Wikipedia [en.wikipedia.org]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chiral explosives: A theoretical investigation of structure and chiroptical properties of triacetone triperoxide and hexamethylene triperoxide diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. HMTD structure [library.sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Spect homepage [sas.upenn.edu]

- 11. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Hexamethylene Triperoxide Diamine (HMTD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Hexamethylene Triperoxide Diamine (HMTD), a potent peroxide-based explosive. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, along with the methodologies for these key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of HMTD. Due to its complex cage-like structure, the resulting spectra provide key insights into the chemical environment of its constituent atoms.

The following table summarizes the reported ¹H NMR spectroscopic data for HMTD.

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Reference |

| ¹H | CDCl₃ | 4.80 | Singlet | [1] |

A detailed methodology for acquiring the ¹H NMR spectrum of HMTD is outlined below:

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker 300 MHz or 400 MHz instrument, is recommended[1].

Sample Preparation:

-

Caution: HMTD is a primary explosive and should be handled with extreme care in small quantities by trained personnel only.

-

Dissolve a small, accurately weighed sample of HMTD (typically 1-5 mg) in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Tune and shim the spectrometer to the CDCl₃ lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides a molecular fingerprint of HMTD, with characteristic peaks corresponding to the vibrational modes of its functional groups.

The following tables summarize the key vibrational frequencies observed in the IR and Raman spectra of HMTD.

Table 2.1: Infrared (IR) Spectroscopy Data for HMTD

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H Stretching | 3336 | [4] |

| CH₂ Stretching | 2920 | [4] |

| Tertiary Amine Stretching | 1360-1310 | [4] |

| N-C Vibrations | 1052 | [4] |

| Asymmetric Peroxide Stretch | 945 | [4] |

| Asymmetric Peroxide Stretch | 870 | [4] |

Table 2.2: Raman Spectroscopy Data for HMTD

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H Stretching | 3346 | [4] |

| CH₂ Stretching | 2966, 2931 | [4] |

| N-C Vibrations | 1066 | [4] |

| O-O Stretching | 876 | [1] |

| Symmetric Peroxide Vibration | 777 | [4] |

2.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer, such as a Thermo Nicolet 6700, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for the analysis of solid HMTD[1].

Sample Preparation and Data Acquisition (ATR Method):

-

Caution: Handle HMTD with extreme care.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid HMTD sample onto the center of the ATR crystal.

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal surface.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

2.2.2. Raman Spectroscopy

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrograph is required.

Sample Preparation and Data Acquisition:

-

Caution: HMTD is sensitive to heat and friction. Use a low laser power to avoid thermal decomposition or detonation.

-

Place a small amount of the solid HMTD sample on a suitable substrate (e.g., a microscope slide).

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over the desired spectral range. The acquisition time and number of accumulations should be optimized to obtain a high-quality spectrum. For example, five 5-second accumulations have been used successfully.

-

The scattered light is collected and dispersed by the spectrograph onto a CCD detector.

-

The resulting spectrum is plotted as Raman intensity versus Raman shift (in cm⁻¹).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized energetic material like HMTD, from initial synthesis to final data analysis and interpretation.

Caption: Workflow for HMTD spectroscopic analysis.

References

In-Depth Technical Guide to the Crystal Structure of Hexamethylene Triperoxide Diamine (HMTD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Hexamethylene triperoxide diamine (HMTD), a potent organic peroxide. The document summarizes key crystallographic data from seminal studies, details the experimental protocols for its synthesis and structural analysis, and visualizes the experimental workflow.

Introduction

Hexamethylene triperoxide diamine (HMTD), first synthesized in 1885, is a heterocyclic organic compound with a distinct cage-like structure.[1][2] Its high energetic potential has made it a subject of significant interest. The initial determination of its crystal structure by X-ray analysis in 1985 revealed an unusual trigonal planar geometry around the nitrogen atoms, a feature that contributes to its instability.[1][3] Subsequent research has further refined this understanding, including a low-temperature study that identified it as a racemic mixture of enantiomers and the recent discovery of a new polymorph. This guide consolidates the crystallographic data and experimental methodologies from these key studies to provide a detailed structural understanding of HMTD.

Synthesis Protocols

Synthesis of HMTD (Form I)

The traditional synthesis of HMTD (Form I) involves the acid-catalyzed reaction of hexamine with hydrogen peroxide.[3]

Materials:

-

Hexamine (Hexamethylenetetramine)

-

30% Hydrogen peroxide

-

Citric acid (powdered)

-

Methanol

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve 14 grams of hexamine in 45 grams of 30% hydrogen peroxide in a flask.

-

Cool the mixture to 0°C using an ice bath and stir mechanically.

-

Slowly add 21 grams of powdered citric acid to the stirred mixture, maintaining the temperature at 0°C.

-

Continue stirring the mixture at 0°C for 3 hours.

-

Allow the mixture to warm to room temperature and let it stand for 2 hours.

-

Filter the resulting white crystalline product.

-

Wash the crystals thoroughly with distilled water, followed by a rinse with methanol.

-

Air-dry the purified HMTD crystals.

Synthesis of HMTD (Form II Polymorph)

A newer polymorph of HMTD (Form II) was discovered through a synthetic route utilizing ammonium hydroxide.[1]

Materials:

-

Formaldehyde (37%)

-

Hydrogen peroxide (50 wt%)

-

Ammonium hydroxide (concentrated)

-

Deionized water

-

Methanol

-

Ice bath

Procedure:

-

In a round bottom flask, mix 5 mL of 37% formaldehyde with 2.48 g of 50 wt% hydrogen peroxide and stir for 1 hour.

-

Cool the reaction mixture in an ice bath.

-

Slowly add 0.5 mL of concentrated ammonium hydroxide dropwise to manage the temperature increase.

-

Allow the reaction to warm to room temperature overnight.

-

Collect the white precipitate by vacuum filtration.

-

Rinse the precipitate with 300 mL of deionized water and then with 100 mL of room temperature methanol.

-

Dry the resulting white solid under vacuum for at least 30 minutes.

-

Store the final product at -20°C.

Crystal Structure Analysis

The crystal structure of HMTD has been primarily elucidated through single-crystal and powder X-ray diffraction techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction (Form I)

The initial crystal structure of HMTD was determined using single-crystal X-ray diffraction. A suitable single crystal (e.g., 0.16 x 0.19 x 0.21 mm) is mounted on a goniometer head.[4] The crystal is then centered in a monochromatic X-ray beam. The diffraction data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-rays on a detector.[4]

A subsequent low-temperature single-crystal X-ray study was performed to obtain more precise structural data.[5] This involves passing a stream of cold nitrogen gas over the crystal to maintain a constant low temperature during data collection. This minimizes thermal vibrations of the atoms, leading to a more accurate determination of their positions.

Experimental Protocol: Powder X-ray Diffraction (Form II)

For the polymorphic Form II, which was challenging to obtain as single crystals, powder X-ray diffraction (PXRD) was employed. The dried powder sample is placed on a sample holder in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

Data Presentation: Crystallographic Data

The crystallographic data for HMTD Form I from both the initial room temperature and subsequent low-temperature single-crystal X-ray diffraction studies are summarized below for comparison.

Table 1: Unit Cell Parameters for HMTD Form I

| Parameter | Schaefer et al. (1985) | Wierzbicki et al. (Low Temp.) |

| Crystal System | Trigonal | Trigonal |

| Space Group | R3m | R3m |

| a (Å) | 10.417 (5) | Data not available in search results |

| c (Å) | 6.975 (3) | Data not available in search results |

| Volume (ų) | 655.5 (12) | Data not available in search results |

| Z | 3 | 3 |

Table 2: Selected Bond Lengths and Angles for HMTD Form I

| Bond/Angle | Schaefer et al. (1985) | Wierzbicki et al. (Low Temp.) |

| N-C (Å) | 1.421 (8) | Data not available in search results |

| C-N-C (°) | 120.0 (5) | Data not available in search results |

| C-O-O-C Torsion Angle (°) | 130 | Data not available in search results |

Table 3: Powder X-ray Diffraction Peaks for HMTD Form II

| 2θ (°) |

| Specific peak data not available in search results, but described as having a more complex spectra in the 10–20 degree 2-θ range compared to Form I.[1] |

Visualization of Experimental Workflow

The general workflow for the synthesis and crystal structure analysis of HMTD is depicted in the following diagram.

Conclusion

The crystal structure of Hexamethylene triperoxide diamine has been well-characterized, revealing a unique molecular geometry that underpins its chemical properties. The initial room-temperature single-crystal X-ray analysis provided the foundational structural data, which was later refined by low-temperature studies. The recent discovery of a new polymorph through an alternative synthetic route highlights the ongoing importance of research into this energetic material. The detailed experimental protocols and compiled crystallographic data presented in this guide offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

References

In-Depth Technical Guide to Health and Safety Protocols for Hexamethylene Triperoxide Diamine (HMTD) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety protocols for handling Hexamethylene Triperoxide Diamine (HMTD) in a laboratory environment. HMTD is a highly sensitive and powerful primary explosive, and its handling requires strict adherence to safety procedures to mitigate the significant risks it poses. This document outlines its properties, safe handling and storage procedures, detailed experimental protocols, and emergency response guidelines.

Physicochemical and Explosive Properties of HMTD

A thorough understanding of HMTD's properties is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of HMTD

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂N₂O₆ | [1] |

| Molar Mass | 208.17 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Density | 0.88 g/cm³ (loose) to 1.57 g/cm³ (crystal) | [1][2][3] |

| Melting Point | Decomposes at 75 °C | [1][2] |

| Spontaneous Ignition | 133 °C | [1] |

| Solubility | Insoluble in water, acetone, diethyl ether. Slightly soluble in ethanol and chloroform (0.64 g/100 g). Soluble in Tetrahydrofuran (THF). | [2][4] |

Table 2: Explosive Properties of HMTD

| Property | Value | Source(s) |

| Detonation Velocity | 2,820 ± 200 m/s (at ρ = 0.38 g/cm³) 4,511 - 5,100 m/s (at ρ = 0.88 g/cm³) 7,777 m/s (calculated at crystal density of 1.597 g/cm³) | [1][2][3][5][6] |

| Relative Effectiveness (R.E.) Factor | 0.8 (relative to TNT) | [2] |

| Sensitivity | Highly sensitive to shock, friction, heat, static electricity, and UV light. | [1][2] |

Table 3: Toxicity Data for HMTD

| Route of Exposure | Value | Species | Source(s) |

| Oral LD50 | Not available. Studies indicate minimal cell death in hepatocytes. | Human, Canine | [7] |

| Dermal LD50 | >2000 mg/kg (for a solution in Acetonitrile) | Rabbit | [7] |

| Inhalation LC50 | Not available. Vapors are toxic. | - | [8] |

Note: The lack of comprehensive toxicity data for pure HMTD underscores the need for extreme caution and the prevention of any direct contact or inhalation.

Experimental Protocols

Strict adherence to established protocols is critical when working with HMTD. The following sections provide detailed methodologies for synthesis, handling, spill cleanup, and disposal.

Laboratory Synthesis of HMTD

This protocol is intended for experienced researchers in a controlled laboratory setting with appropriate safety infrastructure. Under no circumstances should this synthesis be attempted by untrained individuals.

Materials:

-

Hexamine (C₆H₁₂N₄)

-

Hydrogen peroxide (30% solution)

-

Citric acid (finely powdered)

-

Distilled water

-

Methanol

-

Ice bath

-

Mechanical stirrer

-

Beakers and filtration apparatus (non-metallic)

-

Personal Protective Equipment (see section 3)

Procedure:

-

In a fume hood, prepare an ice bath to maintain the reaction temperature at or below 0 °C.

-

Dissolve 14 g of hexamine in 45 ml of 30% hydrogen peroxide in a beaker placed in the ice bath. Stir the mixture mechanically.[2]

-

Slowly add 21 g of finely powdered citric acid to the solution in small portions over a period of time, ensuring the temperature remains at 0 °C or below.[2]

-

Continue stirring the mixture for 3 hours at 0 °C.[2]

-

Allow the mixture to slowly warm to room temperature and leave it to react for an additional 2 hours. A white crystalline precipitate of HMTD will form.[2]

-

Filter the white precipitate using a non-metallic filtration apparatus.

-

Wash the collected HMTD thoroughly with a large volume of cold distilled water to remove any residual acid.[9]

-

Rinse the product with cold methanol to aid in drying.[9]

-

Carefully air-dry the HMTD in a designated, well-ventilated area away from heat, light, and any sources of ignition. Do not use an oven or any heated drying method.

Spill Cleanup Protocol

In the event of an HMTD spill, immediate and appropriate action is crucial.

Personnel Requirements:

-

Only trained personnel with knowledge of HMTD hazards should perform the cleanup.

-

A minimum of two people should be present.

Personal Protective Equipment (PPE):

-

Full-face respirator with appropriate cartridges

-

Chemical-resistant gloves (inspected before use)

-

Flame-resistant lab coat

-

Safety goggles

Procedure:

-

Evacuate and Secure the Area: Immediately alert all personnel in the vicinity and evacuate the immediate area. Restrict access to the spill location.

-

Ventilation: If safe to do so, increase ventilation in the area by opening fume hood sashes.

-

Deactivation Solution: Prepare a deactivation solution. A combination of zinc sulfate (ZnSO₄) and copper(II) chloride (CuCl₂) with zinc (Zn) and copper (Cu) powder in an aqueous solution has been shown to be effective in destroying peroxide explosives. The recommended ratio is 5:5:1 of metals to metal salt to peroxide.[10]

-

Wetting the Spill: Carefully and gently wet the spilled HMTD with a copious amount of the deactivation solution or, if a deactivation solution is not immediately available, with water from a safe distance to desensitize it. Avoid creating dust.

-

Containment and Absorption: Use inert, non-combustible absorbent materials like vermiculite or sand to contain the wetted spill. Do not use paper towels or other combustible materials.

-

Collection: Gently scoop the absorbed material using non-sparking tools into a designated, labeled waste container.

-

Decontamination: Decontaminate the spill area and any equipment used with the deactivation solution, followed by a thorough cleaning with soap and water.

-

Disposal: The collected waste must be disposed of as hazardous explosive waste according to institutional and regulatory guidelines.

Disposal Protocol

Due to its instability, HMTD should never be disposed of as regular chemical waste.

Procedure:

-

Small Quantities: For very small quantities (milligrams), controlled chemical destruction is the preferred method. This involves dissolving the HMTD in a suitable solvent like Tetrahydrofuran (THF) and then treating it with a deactivating agent, such as the zinc/copper-based solution described in the spill cleanup protocol.[10] The reaction should be carried out in a fume hood, away from other materials.

-

Larger Quantities: The disposal of larger quantities of HMTD should only be performed by trained explosive ordnance disposal (EOD) personnel. Contact your institution's Environmental Health and Safety (EHS) office to arrange for professional disposal.

-

Contaminated Materials: All materials that have come into contact with HMTD, including gloves, absorbent pads, and glassware, must be treated as contaminated waste and disposed of according to hazardous waste regulations.

Mandatory Visualizations

The following diagrams illustrate key safety-related workflows and pathways.

Caption: General Laboratory Safety Workflow for Handling HMTD.

Caption: HMTD Synthesis Experimental Workflow.

Caption: Simplified Decomposition Pathway of HMTD.

Caption: HMTD Spill Response Workflow.

Emergency Procedures

In the event of an emergency involving HMTD, a swift and coordinated response is vital.

First Aid

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Fire

-

In case of a fire involving HMTD, evacuate the area immediately and activate the fire alarm.

-

Do not attempt to fight the fire. HMTD is an explosive, and the heat from a fire can cause detonation.

-

Inform emergency responders that HMTD is involved.

Accidental Detonation

-

In the event of an accidental detonation, the primary concern is the safety of personnel.

-

Evacuate the area immediately and account for all individuals.

-

Administer first aid to any injured personnel and call for emergency medical assistance.

-

Secure the area and prevent re-entry until it has been declared safe by emergency responders and EHS personnel.

This guide provides a framework for the safe handling of HMTD in a laboratory setting. It is imperative that all personnel working with this compound receive thorough training on these procedures and that a culture of safety is strictly maintained. Always consult your institution's specific safety protocols and Chemical Hygiene Plan.

References

- 1. Hexamethylene triperoxide diamine - Wikipedia [en.wikipedia.org]

- 2. Hexamethylene triperoxide diamine - Sciencemadness Wiki [sciencemadness.org]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 6. Detonation velocity - Sciencemadness Wiki [sciencemadness.org]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 9. scholars.huji.ac.il [scholars.huji.ac.il]

- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]

Methodological & Application

Application Notes and Protocols for the Trace Detection of Hexamethylenetriperoxide Diamine (HMTD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylenetriperoxide diamine (HMTD) is a primary explosive that is relatively easy to synthesize from readily available precursors, making it a compound of significant interest in forensic and security applications. Due to its thermal instability and sensitivity to friction and impact, the detection of trace amounts of HMTD is crucial for anti-terrorism and law enforcement purposes. This document provides detailed application notes and protocols for various analytical techniques used for the trace detection of HMTD.

Analytical Techniques Overview

Several analytical techniques have been developed and optimized for the detection of HMTD at trace levels. These methods vary in their sensitivity, selectivity, portability, and the phase of the sample they analyze (gas or condensed). The primary techniques covered in these notes are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to HMTD's thermal lability, specific precautions and optimized parameters are necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Well-suited for the analysis of thermally labile compounds like HMTD, as it avoids high-temperature vaporization.

-

Ion Mobility Spectrometry (IMS): A rapid and sensitive technique for the detection of explosives in vapor or particulate form, often used for on-site screening.

-

Colorimetric and Fluorescent Sensors: These methods offer a rapid, often portable, and low-cost approach for the presumptive identification of HMTD.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the various HMTD detection techniques discussed in this document. This allows for a direct comparison of their capabilities.

| Analytical Technique | Limit of Detection (LOD) | Sample Matrix | Reference |

| GC-MS | 0.1 ng | Acetone solution | [1][2] |

| GC-µECD | 0.05 ng | Acetone solution | [1][2] |

| LC-MS | 20 pg/µl | Solution | [3][4] |

| LC-MS/MS | 0.08 ng (on column) | Solution | [5] |

| LC-QTOF/MS | < 1 µg/L | Solution | [6] |

| Colorimetric Sensor Array | 0.2 µg | Solution | [7] |

| Fluorescent Photoelectric Detection | < 10 ppb | Solution | [8] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for HMTD Trace Detection

Objective: To detect and identify HMTD in solid or liquid samples. This protocol is optimized to prevent the thermal decomposition of HMTD.[1][2]

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC 6890N, MS 5975B)

-

Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.32 µm)

-

Helium (carrier gas)

-

Acetone (for sample preparation)

-

Headspace solid-phase microextraction (HS-SPME) fiber (e.g., Polydimethylsiloxane - PDMS) (for solid samples)

-

Vials with septa

Sample Preparation:

-

Liquid Samples: Dissolve the sample in acetone to achieve a concentration within the instrument's linear range.

-

Solid Samples (e.g., soil, post-blast debris):

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 150°C (Crucial to prevent degradation) [1][2] |

| Injection Mode | Splitless (for 5 min) |

| Carrier Gas | Helium |

| Constant Flow | 8 mL/min |

| Oven Program | |

| Initial Temperature | 80°C (hold for 0 min) |

| Ramp 1 | 10°C/min to 150°C (hold for 0 min) |

| Ramp 2 | 18°C/min to 250°C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

| Selected Ions for SIM | m/z 42, 176, 208 |

Data Analysis: Identify HMTD based on its retention time and the presence of characteristic ions in the mass spectrum. The peak for HMTD is expected at approximately 4.51 minutes under these conditions.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for HMTD Trace Detection

Objective: To detect and quantify HMTD in liquid samples or extracts, taking advantage of the technique's suitability for thermally unstable compounds.[3][4][5]

Materials:

-

Liquid Chromatograph coupled to a Mass Spectrometer (e.g., LC/MS with an atmospheric pressure chemical ionization (APCI) source)

-

Reversed-phase C18 column

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water

-

Ammonium formate or ammonium acetate (mobile phase additive)

-

Sample vials

Sample Preparation:

-

Dissolve the sample in an appropriate solvent, such as acetone, and then dilute with a methanol/water mixture (e.g., 50:50 v/v).[6]

-

For environmental samples like water, a solid-phase extraction (SPE) step may be necessary for cleanup and preconcentration.[9]

LC-MS/MS Parameters:

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.5 mM ammonium fluoride or other suitable buffer |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Optimized for separation of HMTD from matrix components (e.g., start with a low percentage of B and ramp up) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

| VCap | 4000 V |

| Corona Current | 4 µA |

| Dry Gas Temperature | 275 °C |

| Dry Gas Flow | 5 L/min (N2) |

| Nebulizer Pressure | 40 psi (N2) |

| Vaporizer Temperature | 300 °C |

| Precursor Ion (for MS/MS) | [M+H]+ (m/z 209.0761) |

| Product Ions (for MS/MS) | Monitor for characteristic fragment ions |

Data Analysis: Identify HMTD by its retention time and the specific mass-to-charge ratio of its protonated molecule ([M+H]+) and its fragment ions in MS/MS mode.

Ion Mobility Spectrometry (IMS) Protocol for HMTD Trace Detection

Objective: Rapid screening for the presence of HMTD on surfaces or in the air.

Materials:

-

Ion Mobility Spectrometer (e.g., IONSCAN 600)[9]

-

Sample swabs

-

Thermal desorber

Procedure:

-

Sampling: Swab the surface of interest (e.g., hands, baggage, vehicle) with a dedicated sample swab.

-

Analysis:

-

Insert the swab into the thermal desorber of the IMS instrument.

-

The instrument will heat the swab to vaporize any HMTD present.

-

The vaporized molecules are ionized and enter the drift tube.

-

-

Detection:

-

Ions travel through the drift tube under the influence of an electric field and are separated based on their size and shape.

-

The time it takes for the ions to travel through the tube (drift time) is characteristic of the substance.

-

The instrument's software compares the measured drift time to a library of known substances to identify HMTD. For HMTD, a direct introduction of the sample into the measuring chamber without a semi-permeable membrane is often used to detect this low-vapor-pressure explosive.[10][11]

-

Colorimetric Sensor Protocol for HMTD Detection

Objective: A simple, low-cost method for the presumptive detection of HMTD. This protocol is based on the reaction of HMTD with specific chemical reagents to produce a color change.[7]

Materials:

-

Paper-based sensor array fabricated with a wax printer

-

Potassium iodide (KI) solution (20 mmol/L in 1 mol/L HCl)

-

Creatinine solution (100 mmol/L in 0.1 mol/L NaOH)

-

Aniline

-

Smartphone or other colorimetric reader

-

Micropipettes

Procedure:

-

Sample Application:

-

Dissolve the suspected HMTD sample in a suitable solvent (e.g., acetonitrile:methanol 1:1).

-

Apply a small, known volume of the sample solution to each of the reagent spots on the paper sensor array.

-

-

Reaction: Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).

-

Detection:

-

Observe the color change in the reagent spots.

-

Capture an image of the sensor array using a smartphone in a controlled lighting environment.

-

-

Data Analysis:

-

Use image analysis software to extract the RGB (Red, Green, Blue) values from each spot.

-

The pattern of color changes across the different reagent spots provides a unique fingerprint for HMTD, which can be compared to a reference library.

-

Visualizations

Experimental Workflow for HMTD Trace Detection by GC-MS

References

- 1. [PDF] Novel Optimization of HMTD Traces Detection by HS-SPME-GC/MS and HS-SPME-GC/μECD | Semantic Scholar [semanticscholar.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Development of an LC/MS method for the trace analysis of hexamethylenetriperoxidediamine (HMTD) - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Trace analysis of peroxide explosives by high performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (HPLC-APCI-MS/MS) for forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Application Note: Analysis of Hexamethylene Triperoxide Diamine (HMTD) by Gas Chromatography-Mass Spectrometry (GC-MS)

[AN-GCMS-HMTD-001]

Abstract

Hexamethylene triperoxide diamine (HMTD) is a primary high explosive that is relatively easy to synthesize, making it a compound of interest in forensic and security applications. Due to its thermal instability, analysis by gas chromatography-mass spectrometry (GC-MS) presents a significant challenge. This application note provides a detailed protocol for the analysis of HMTD using GC-MS, with a focus on minimizing thermal decomposition to allow for the detection of the intact molecule. The described method is crucial for researchers, scientists, and drug development professionals requiring reliable identification and quantification of HMTD.

Introduction

Hexamethylene triperoxide diamine (HMTD) is a sensitive organic peroxide explosive. Its high susceptibility to heat, friction, and shock necessitates careful handling and specialized analytical methods. Direct analysis of intact HMTD by GC-MS is challenging due to its low vapor pressure and thermal lability; the compound tends to decompose at elevated temperatures typically used in conventional GC methods.[1][2][3] This often leads to the detection of its decomposition products rather than the parent molecule.[3][4][5]

However, with optimized GC parameters, particularly a low injector temperature, the successful analysis of intact HMTD is achievable.[2][6][7] This application note details a robust GC-MS method that minimizes thermal degradation, enabling the sensitive detection and identification of HMTD.

Experimental Protocol

1. Safety Precautions:

-

Extreme Hazard: HMTD is a primary explosive and is highly sensitive to shock, friction, and heat. All handling must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and blast shields.

-

Small Quantities: Only work with small, dilute solutions of HMTD.

-

Avoid Metal: Do not use metal spatulas or containers that can cause friction or static discharge.

-

Storage: Store HMTD solutions in a designated, explosion-proof refrigerator and away from incompatible materials.

2. Sample Preparation:

-

Solvent: Prepare dilute solutions of HMTD in a suitable solvent such as acetone or chloroform.[1][2] Acetonitrile has also been used.[1]

-

Concentration: For method development and calibration, a concentration range of 0.1 ng/µL to 10 ng/µL is recommended.

3. GC-MS Instrumentation and Parameters:

The following parameters have been shown to be effective for the analysis of HMTD while minimizing thermal decomposition.[2][7]

| Parameter | Value | Notes |

| Gas Chromatograph | Agilent 6890N or equivalent | |

| Mass Spectrometer | Agilent 5975B or equivalent | |

| Injector | Splitless mode | To maximize analyte transfer to the column. |

| Injector Temperature | 150°C | Crucial for preventing HMTD decomposition. [2][6][7] |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column is suitable for this analysis. |

| Carrier Gas | Helium | |

| Flow Rate | Constant flow, 1.0 - 1.2 mL/min | |

| Oven Program | - Initial Temperature: 80°C, hold for 1 min- Ramp: 16°C/min to 240°C, hold for 0 min | This program allows for good separation and elution of HMTD.[2] |

| Transfer Line Temp. | 170°C | A lower temperature helps prevent post-column decomposition.[2] |

| Ion Source Temp. | 230°C | |

| Quadrupole Temp. | 150°C | |

| Ionization Mode | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra.[2] |

| Mass Range | m/z 40-300 | To cover the molecular ion and key fragments of HMTD. |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity. |

4. Data Analysis:

-

Identification: The primary identification of HMTD is based on its retention time and the presence of its characteristic ions in the mass spectrum.

-

Quantification: For quantitative analysis, a calibration curve should be generated using standard solutions of known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of HMTD, compiled from various studies.

| Parameter | Value | Reference |

| Molecular Ion (M+) | m/z 208 | [1] |

| Protonated Molecule [M+H]+ | m/z 209 | [1][3] |

| Key Mass Fragments (m/z) | 176, 145, 88, 73, 59, 42 | [1][2] |

| Limit of Detection (LOD) by GC-MS | 0.1 ng | [2][6][7] |

| Limit of Detection (LOD) by GC-µECD | 0.05 ng | [2][6][7] |

| Retention Time | ~4.51 min (with specific GC conditions) | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of HMTD.

Caption: Workflow for HMTD analysis by GC-MS.

HMTD Fragmentation Pathway

The mass spectrum of HMTD under electron ionization shows several characteristic fragments. The proposed fragmentation pathway is illustrated below.

Caption: Proposed EI fragmentation of HMTD.

Discussion

The key to the successful GC-MS analysis of HMTD is the careful control of the injector temperature to prevent thermal decomposition.[2][6][7] An injector temperature of 150°C has been demonstrated to be effective for the analysis of intact HMTD.[2][6][7] At higher temperatures, HMTD will degrade, leading to the formation of smaller volatile compounds such as trimethylamine and hexamine, which can complicate the analysis.[1][3]

The mass spectrum of HMTD is characterized by the molecular ion at m/z 208 and several key fragments. The base peak is often the molecular ion, indicating some stability under controlled EI conditions.[1] Other significant fragments include the loss of an oxygen molecule (m/z 176) and the cleavage of the molecule to produce a fragment at m/z 88.[1] These characteristic ions, in conjunction with the retention time, provide a high degree of confidence in the identification of HMTD. For trace analysis, operating the mass spectrometer in SIM mode, monitoring for ions such as m/z 42, 176, and 208, can significantly improve sensitivity.[2]

Conclusion

This application note provides a detailed and optimized protocol for the analysis of HMTD by GC-MS. By employing a low injector temperature and carefully controlled chromatographic conditions, the thermal decomposition of HMTD can be minimized, allowing for its reliable and sensitive detection. This method is a valuable tool for forensic laboratories, security agencies, and research institutions involved in the analysis of explosive materials.

References

- 1. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 6. [PDF] Novel Optimization of HMTD Traces Detection by HS-SPME-GC/MS and HS-SPME-GC/μECD | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Note: Field Detection of Hexamethylene Triperoxide Diamine (HMTD) using Ion Mobility Spectrometry (IMS)

Audience: Researchers, scientists, and security professionals.

Introduction Hexamethylene triperoxide diamine (HMTD) is a high-explosive organic compound that can be illicitly synthesized from readily available precursors. Its sensitivity and power make it a significant threat in improvised explosive devices (IEDs). Field-deployable detection methods are critical for security screening and forensic analysis. Ion Mobility Spectrometry (IMS) is a proven, highly sensitive, and rapid technology widely used for the trace detection of explosives in field settings.[1][2] This application note details the protocol and considerations for detecting HMTD using portable IMS instruments.

The primary challenge in detecting HMTD lies in its very low vapor pressure, which is approximately 150 times lower than that of triacetone triperoxide (TATP).[3][4] This characteristic makes vapor-based detection difficult, necessitating efficient particle sampling and thermal desorption techniques. Additionally, HMTD, lacking nitro groups, is not detectable by many conventional explosive screening methods.[3][4] IMS, particularly in positive ionization mode, has proven effective for HMTD detection.[5]

Principle of Ion Mobility Spectrometry (IMS) IMS separates ionized molecules in the gas phase based on their mobility through a drift tube under the influence of a weak electric field.[3][4][6] The process involves several key stages:

-

Sample Introduction: A sample, typically collected on a swab, is inserted into the instrument's desorber, where it is rapidly heated to vaporize the target analytes.

-

Ionization: The vaporized molecules enter an ionization chamber, where they are ionized, typically via atmospheric pressure chemical ionization (APCI). For HMTD, positive ion mode is most effective.[5]

-

Ion Gating: A pulse of ions is admitted into the drift tube.

-

Drift and Separation: Inside the drift tube, filled with a neutral drift gas, ions travel towards a detector. Their velocity depends on their size, shape, and charge. Smaller, more compact ions travel faster than larger, bulkier ones.

-

Detection: Ions arrive at the detector at different times (drift times), producing a characteristic spectrum (plasmagram). The drift time is unique to a specific ion under constant conditions, allowing for identification.

Differential Mobility Spectrometry (DMS), a variant of IMS, uses a varying electric field to separate ions based on the change in their mobility at high and low fields, which can offer enhanced selectivity.[3][7]

Quantitative Data for HMTD Detection

The performance of IMS for HMTD detection can vary based on the specific instrument, sampling method, and environmental conditions. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Instrument/Method | Notes | Source |

| Analysis Time | ~5 seconds | Differential Mobility Spectrometry (DMS) Portal | For trace amounts of HMTD from air samples taken from a person. | [8][9] |

| Limit of Detection (LOD) | 0.2 ng | Photoionization IMS with Acetone Dopant | Achieved under laboratory conditions. Acetone dopant enhanced sensitivity. | [10] |

| Ionization Mode | Positive Ion Mode | Gas Chromatography-IMS-Mass Spectrometry (GC-IMS-MS) | HMTD is most effectively detected as a positive ion. | [5] |

| Sampling Method | Membrane-free / Direct Introduction | Differential Mobility Spectrometry (DMS) | Required for low-volatility compounds like HMTD to prevent loss of analyte on the membrane. | [3][8][9] |

| Reduced Mobility (K₀) | ~1.5 cm²/Vs | Drift Tube IMS (DT-IMS) | Observed under laboratory conditions with dried air after removing the instrument's inner membrane. | [3][6] |

Experimental Protocol: Field Detection of HMTD